molecular formula C19H19FN4O4 B2664064 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1005303-14-9

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2664064
CAS RN: 1005303-14-9
M. Wt: 386.383
InChI Key: KHILWRKEGHTXFW-UHFFFAOYSA-N
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Description

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H19FN4O4 and its molecular weight is 386.383. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antitumor Activities :

    • A study focused on the synthesis of similar compounds, noting their selective anti-tumor activities. This suggests potential applications in cancer research and treatment (Xiong Jing, 2011).
  • Radioligand Imaging with PET :

    • The compound has been mentioned in the context of radioligand imaging using positron emission tomography (PET), indicating its utility in diagnostic imaging and research (F. Dollé et al., 2008).
  • Synthesis of New Heterocyclic Compounds :

    • Another study involved the synthesis of novel heterocyclic compounds derived from related chemical structures, showing potential in developing new therapeutic agents with anti-inflammatory and analgesic properties (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
  • In Vitro Cytotoxic Activity :

  • Antimicrobial Activity :

    • Compounds synthesized using similar chemical structures have demonstrated good antibacterial and antifungal activities, suggesting their application in developing new antimicrobial agents (A. Hossan, Hanaa M. A. Abu-Melha et al., 2012).
  • Inhibitors of Ribonucleotide Reductase :

    • The compound's derivatives have been studied as potential antitumor agents targeting ribonucleoside diphosphate reductase, a key enzyme in DNA synthesis (R. A. Farr, P. Bey et al., 1989).

properties

IUPAC Name

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4/c1-4-11-9-21-17-15(16(11)28-3)18(26)24(19(27)23(17)2)10-14(25)22-13-8-6-5-7-12(13)20/h5-9H,4,10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHILWRKEGHTXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.